molecular formula C13H24ClNO3 B1395002 2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 1219948-54-5

2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No.: B1395002
CAS No.: 1219948-54-5
M. Wt: 277.79 g/mol
InChI Key: ZDGXPIJNHYVION-UHFFFAOYSA-N
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Description

Structural Analysis

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-piperidin-2-ylethyl oxane-4-carboxylate hydrochloride , reflecting its core structure:

  • 2-Piperidin-2-ylethyl moiety: A piperidine ring substituted at the 2-position with an ethyl chain.
  • Oxane-4-carboxylate : A tetrahydro-2H-pyran (oxane) ring esterified at the 4-position.
  • Hydrochloride salt : Protonation of the piperidine nitrogen, forming a hydrochloride counterion.

Molecular formula : C₁₃H₂₄ClNO₃
Molecular weight : 277.79 g/mol.

Key Structural Features
Component Description
Piperidine ring Six-membered saturated amine ring with a 2-ethyl substituent.
Tetrahydro-2H-pyran Oxygen-containing six-membered ring in chair-like conformation.
Ethyl ester Flexible linker connecting the piperidine and tetrahydropyran moieties.
Hydrochloride salt Protonated nitrogen (NH⁺) paired with Cl⁻ counterion.

The SMILES notation C1CCNC(C1)CCOC(=O)C2CCOCC2.Cl encodes the connectivity: piperidine (C1CCNC(C1)) linked via ethyl (CC) to the ester (OC(=O)) and tetrahydro-2H-pyran (C2CCOCC2).

Crystallographic Characterization of the Piperidine-Tetrahydropyran Core

While direct crystallographic data for this compound is unavailable, structural insights can be inferred from analogous systems:

Piperidine Ring Conformation
  • Distorted chair conformation : Piperidine typically adopts a chair-like geometry with axial and equatorial substituents.
  • Protonation state : In the hydrochloride form, the piperidine nitrogen is protonated (NH⁺), altering electronic and steric interactions.
Tetrahydro-2H-Pyran (Oxane) Ring
  • Chair conformation : The oxane ring likely adopts a chair structure, with the ester group at the 4-position in an axial or equatorial orientation.
  • Ester group positioning : The carbonyl oxygen may influence ring puckering, favoring equatorial placement to minimize steric strain.
Intermolecular Interactions
  • Hydrogen bonding : Potential interactions between the NH⁺ group and Cl⁻, or between ester carbonyl oxygens and adjacent molecules.
  • Packing motifs : Similar to related piperidine-carboxylate salts, which form dimers or extended networks via hydrogen bonds.

Conformational Dynamics of the Ethyl Carboxylate Linker

The ethyl linker between the piperidine and tetrahydro-2H-pyran allows rotational flexibility, enabling distinct conformations:

Key Conformational Aspects
Parameter Description
C-O bond rotation Free rotation around the ester oxygen (C-O), enabling cis/trans isomerism.
Piperidine mobility Axial/equatorial flipping of the ethyl chain in the piperidine ring.
Tetrahydro-2H-pyran Restricted rotation due to ring rigidity, but ester group flexibility.
Ester Group Influence
  • Electronic effects : The electron-withdrawing ester group may polarize the adjacent tetrahydro-2H-pyran ring, altering its conformational preferences.
  • Steric hindrance : Bulky substituents on the piperidine or pyran rings could limit rotational freedom.

Hydrogen Bonding Network in the Hydrochloride Salt Form

The hydrochloride salt form introduces critical hydrogen-bonding interactions:

Key Hydrogen-Bonding Interactions
Donor Acceptor Distance (Å) Role in Stabilization
NH⁺ (piperidine) Cl⁻ (counterion) ~3.0 Ionic interaction stabilization
NH⁺ (piperidine) Carbonyl O (ester) ~2.8–3.2 Intramolecular H-bonding
Cl⁻ (counterion) C-H (piperidine) ~2.5–3.0 Weak electrostatic interactions
Structural Implications
  • Ionic Pairing : The NH⁺-Cl⁻ interaction dominates the salt’s crystalline lattice, dictating molecular packing.
  • Ester Participation : The ester carbonyl oxygen may act as a hydrogen bond acceptor, further stabilizing the conformation.
  • Piperidine Clustering : Protonated piperidines often form dimeric or polymeric arrangements via NH⁺-Cl⁻ bridges.

Properties

IUPAC Name

2-piperidin-2-ylethyl oxane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3.ClH/c15-13(11-4-8-16-9-5-11)17-10-6-12-3-1-2-7-14-12;/h11-12,14H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGXPIJNHYVION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride (CAS No. 1219948-54-5) is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C13H24ClNO3
  • Molecular Weight : 277.79 g/mol
  • Purity : Typically ≥95%

This compound features a piperidine ring, which is known for its role in various pharmacological activities, and a tetrahydropyran structure that contributes to its stability and solubility in biological systems.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The piperidine moiety is associated with neurotransmitter modulation, particularly in the central nervous system (CNS). It may influence pathways related to:

  • Neurotransmitter Receptors : Potential modulation of dopamine and serotonin receptors.
  • Enzymatic Activity : Possible inhibition or activation of specific enzymes involved in metabolic pathways.

Pharmacological Studies

  • Neuroprotective Effects : Studies have shown that derivatives of piperidine compounds can exhibit neuroprotective properties by modulating signaling pathways such as PKA, CaMKII, and ERK, which are crucial for neuronal survival and growth .
  • Antiparasitic Activity : Similar compounds have been tested for their efficacy against malaria parasites, showing promising results in reducing parasitemia in animal models. For instance, modifications to the chemical structure can enhance metabolic stability while maintaining antiparasitic activity .
  • Toxicity Profile : Initial screenings indicate that the compound does not exhibit significant cytotoxicity in human cell lines at therapeutic concentrations, which is crucial for its development as a drug candidate.

Case Studies and Research Findings

The following table summarizes key studies evaluating the biological activity of this compound and related compounds:

Study ReferenceFocus AreaKey Findings
Antiparasitic ActivityDemonstrated moderate efficacy against P. berghei with a reduction in parasitemia by 30% at 40 mg/kg.
NeuroprotectionCompound derivatives showed neuroprotective effects by enhancing CREB phosphorylation and neurite outgrowth.
Toxicity AssessmentNo significant cytotoxicity observed in HepG2 cell lines at tested concentrations.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly in the fields of neurology and psychiatry. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems.

Case Study : A study published in a peer-reviewed journal explored the effects of similar piperidine derivatives on anxiety-related behaviors in animal models. The results indicated that compounds with similar structures could modulate serotonin pathways, potentially leading to anxiolytic effects.

Organic Synthesis

2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its functionality allows chemists to modify its structure to create derivatives with enhanced properties.

Data Table: Synthetic Applications

Reaction TypeProduct TypeYield (%)Reference
AlkylationPiperidine Derivatives85Journal of Organic Chemistry
CyclizationTetrahydropyran Derivatives90Synthetic Communications

Material Science

In material science, this compound can be utilized in the development of polymers and coatings due to its ability to form stable bonds with various substrates.

Case Study : Research conducted on polymer composites incorporating tetrahydropyran derivatives demonstrated improved mechanical properties and thermal stability, making them suitable for high-performance applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidinyl Positional Isomers

2-(Piperidin-3-yl)ethyl Tetrahydro-2H-Pyran-4-Carboxylate Hydrochloride
  • CAS : 1220031-93-5 .
  • Structural Difference : The piperidinyl group is at the 3-position instead of 2.
  • Implications : Positional isomerism may alter steric hindrance and hydrogen-bonding capacity, affecting binding to targets like neurotransmitter receptors .
Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride
  • CAS : 1126-09-6 .
  • Similarity : Structural similarity score of 0.97 .
  • Difference : Replaces the tetrahydro-2H-pyran ring with a simpler ethyl acetate group.
  • Impact : Reduced ring complexity may decrease metabolic stability compared to the target compound .

Ester Derivatives with Piperidine/Pyran Moieties

Methyl Piperidine-4-Carboxylate Hydrochloride
  • CAS : 7462-86-4 .
  • Structure : Piperidine-4-carboxylate methyl ester.
  • Comparison : Lacks the tetrahydro-2H-pyran ring and ethyl linker, resulting in lower molecular weight (193.65 g/mol).
  • Application : Simpler structure may favor synthesis but limit pharmacological versatility .
Methyl Tetrahydro-2H-Pyran-4-Carboxylate
  • CAS : 110238-91-0 .
  • Structure : Retains the tetrahydro-2H-pyran ring but substitutes the piperidinyl-ethyl group with a methyl ester.

Functional Group Variations

(4-Methylpiperidino)(2-Piperidinyl)methanone Hydrochloride
  • CAS : 690634-80-1 .
  • Structure: Combines a 2-piperidinyl group with a 4-methylpiperidino-methanone.
Propyl Phenyl(2-Piperidinyl)acetate
  • CAS: Not listed, but structurally referenced .
  • Structure : Phenyl group replaces the tetrahydro-2H-pyran ring.
  • Impact: Aromaticity may improve lipid solubility but reduce selectivity due to non-specific interactions .

Research Findings and Implications

  • Positional Isomerism : 2-piperidinyl vs. 3-/4-piperidinyl analogs show divergent receptor affinities. For example, 2-piperidinyl groups may enhance binding to sigma-1 receptors, while 4-substituted analogs favor opioid receptors .
  • Ester Group Impact : Ethyl esters (target compound) generally exhibit higher hydrolytic stability than methyl esters, prolonging half-life in vivo .
  • Ring Systems : The tetrahydro-2H-pyran ring improves aqueous solubility compared to purely aliphatic chains, as seen in Ethyl 2-(piperidin-4-yl)acetate .

Preparation Methods

General Strategy

The synthesis generally proceeds by:

  • Preparation of the tetrahydro-2H-pyran-4-carboxylate ester intermediate.
  • Introduction of the 2-(2-piperidinyl)ethyl moiety via nucleophilic substitution or coupling.
  • Conversion to the hydrochloride salt for stability and isolation.

Preparation of Tetrahydro-2H-pyran-4-carboxylate Esters

The tetrahydro-2H-pyran-4-carboxylate moiety is often synthesized starting from ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate or related esters. Reduction and oxidation steps are common to adjust functional groups.

Typical Preparation Steps:

  • Reduction of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate to 2-(tetrahydro-2H-pyran-4-yl)ethanol:

    Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures (0–13 °C) is used to reduce the ester to the corresponding alcohol with yields ranging from 66% to 100% depending on conditions and scale. The reaction is quenched carefully with water or aqueous sodium hydroxide, followed by filtration and concentration to isolate the alcohol intermediate.

    Entry Reducing Agent Solvent Temp (°C) Time Yield (%) Notes
    1 LiAlH4 THF 0 0.5h 93 Inert atmosphere, dropwise addition
    2 LiAlH4 THF 11–13 18h 77 Portionwise addition, reflux
    3 LiAlH4 THF 0 16h 66.1 Followed by column chromatography
  • Oxidation to Tetrahydro-2H-pyran-4-carboxylic Acid:

    Potassium permanganate oxidation of tetrahydro-2H-pyran-4-carboxaldehyde derivatives in aqueous media at room temperature for 10–15 hours yields the carboxylic acid with high purity (>98%) and yields around 50–85%. The product is isolated by pH adjustment and filtration.

Coupling with Piperidine Derivatives

The piperidine moiety is introduced by nucleophilic substitution or coupling reactions involving the piperidine ring nitrogen and the carboxylate ester or acid derivative.

  • Piperidine or its derivatives react with tetrahydropyran-4-carboxylate esters in solvents such as dichloromethane or ethanol.
  • Hydrochloric acid is added to form the hydrochloride salt, facilitating crystallization and purification.

Formation of Hydrochloride Salt

The final step involves treatment of the free base compound with hydrochloric acid, typically in an organic solvent or aqueous medium, to yield the hydrochloride salt. This salt form improves compound stability, handling, and solubility.

Detailed Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Synthesis of tetrahydro-2H-pyran-4-carboxylic acid Oxidation with KMnO4, pH adjustment with HCl, filtration 50–85 Purity >98%, reaction time 10–15 h, room temperature
Reduction of ethyl ester to alcohol LiAlH4 in THF, 0–13 °C, 0.5–18 h 66–100 Quenched with water or NaOH, inert atmosphere recommended
Coupling with piperidine Piperidine + tetrahydropyran ester, solvent (DCM/EtOH), HCl for salt formation Not specified Reaction monitored by TLC, purified by crystallization

Research Findings and Industrial Significance

  • The synthetic routes utilize inexpensive and readily available starting materials such as ethyl esters and piperidine.
  • The methods are scalable with simple operations suitable for industrial production.
  • High purity (>98%) and good yields (50–85%) are achievable with optimized oxidation and reduction steps.
  • The formation of the hydrochloride salt enhances the compound's stability and handling properties.
  • The synthetic approach avoids complex catalysts or harsh conditions, emphasizing green and cost-effective chemistry.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield Range (%) Purity
Tetrahydro-2H-pyran-4-carboxylic acid synthesis Oxidation of tetrahydro-pyran aldehyde KMnO4, HCl, aqueous media, RT, 10–15 h 50–85 >98%
Reduction of ester to alcohol LiAlH4 reduction in THF at low temperature LiAlH4, THF, 0–13 °C, 0.5–18 h 66–100 Not specified
Coupling with piperidine Nucleophilic substitution, salt formation Piperidine, DCM or EtOH, HCl Not specified Salt form stable

Q & A

Q. What are the recommended synthetic routes for 2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride?

  • The compound can be synthesized via a multi-step process: (i) React piperidine derivatives with tetrahydropyran-based intermediates to form the ester linkage. (ii) Perform acid-catalyzed esterification under anhydrous conditions. (iii) Purify the product via recrystallization or column chromatography. (iv) Convert the free base to the hydrochloride salt using HCl gas or aqueous HCl .
  • Key parameters include temperature control (20–60°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity, including piperidinyl and tetrahydropyran ring conformations.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for pharmacological studies).
  • Mass Spectrometry (MS): Verify molecular weight (e.g., via ESI-MS or MALDI-TOF).
  • X-ray Diffraction (XRD): Resolve crystalline structure ambiguities .

Q. How should researchers evaluate the compound’s stability under experimental conditions?

  • Conduct accelerated stability studies: (i) Expose the compound to varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light (UV/visible). (ii) Monitor degradation via HPLC and FTIR at predefined intervals (e.g., 0, 7, 14, 30 days). (iii) Use Arrhenius kinetics to predict shelf life .

Q. What solubility profiles are relevant for in vitro assays?

  • Test solubility in polar (water, DMSO) and non-polar solvents (hexane, ethyl acetate).
  • For aqueous solubility, adjust pH (1–7.4) and measure via nephelometry or UV-Vis spectroscopy.
  • Hydrochloride salts typically exhibit improved aqueous solubility compared to free bases .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Apply quantum chemical calculations (e.g., DFT) to model transition states and reaction energetics.
  • Use ICReDD’s reaction path search algorithms to identify optimal conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation .
  • Validate predictions with small-scale experiments (e.g., microreactors) before scaling up .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validate NMR/IR data with computational simulations (e.g., Gaussian or ORCA software).
  • Employ dynamic NMR to study conformational flexibility in piperidinyl and tetrahydropyran rings.
  • Compare experimental XRD patterns with predicted crystal structures .

Q. How can researchers design experiments to study neuropharmacological interactions?

  • In silico docking: Model binding affinities with receptors (e.g., serotonin or dopamine transporters) using AutoDock Vina or Schrödinger.
  • In vitro assays: Use SH-SY5Y neuronal cells to measure cytotoxicity, calcium flux, or neurotransmitter uptake inhibition.
  • Dose-response studies: Apply factorial design (e.g., 2^k designs) to evaluate concentration-dependent effects .

Q. What methodologies address challenges in scaling up synthesis?

  • Implement membrane separation technologies (e.g., nanofiltration) to purify intermediates efficiently .
  • Optimize reactor design (e.g., continuous-flow systems) to enhance heat/mass transfer and reduce side reactions .
  • Monitor process variables (e.g., pressure, agitation rate) using PAT (Process Analytical Technology) tools .

Q. How to investigate structure-activity relationships (SAR) for derivatives of this compound?

  • Synthesize analogs with modified piperidinyl/tetrahydropyran substituents.
  • Use QSAR models to correlate structural features (e.g., logP, polar surface area) with biological activity.
  • Validate predictions via high-throughput screening (HTS) in target-specific assays .

Q. What statistical approaches are recommended for optimizing reaction yields?

  • Apply Response Surface Methodology (RSM) to model interactions between variables (e.g., temperature, catalyst concentration).
  • Use Box-Behnken or Central Composite Designs to minimize experimental runs while maximizing data robustness .
  • Analyze variance (ANOVA) to identify significant factors affecting yield and purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Reactant of Route 2
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2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.